2-{[4-(2,3-dimethylphenoxy)anilino]carbonyl}benzoic acid
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Overview
Description
2-{[4-(2,3-dimethylphenoxy)anilino]carbonyl}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety linked to a phenylcarbamoyl group, which is further substituted with a 2,3-dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,3-dimethylphenoxy)anilino]carbonyl}benzoic acid typically involves the following steps:
Formation of the Phenylcarbamoyl Intermediate: This step involves the reaction of 4-aminophenol with 2,3-dimethylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the phenylcarbamoyl intermediate.
Coupling with Benzoic Acid: The phenylcarbamoyl intermediate is then coupled with benzoic acid using a suitable catalyst, such as palladium on carbon (Pd/C), under mild reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2,3-dimethylphenoxy)anilino]carbonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The phenoxy and carbamoyl groups can participate in nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or carbamoyl derivatives.
Scientific Research Applications
2-{[4-(2,3-dimethylphenoxy)anilino]carbonyl}benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(2,3-dimethylphenoxy)anilino]carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-[[4-(3,4-Dimethylphenoxy)phenyl]carbamoyl]benzoic acid: Similar structure but with different methyl group positions.
2-[[4-(2,6-Dimethylphenoxy)phenyl]carbamoyl]benzoic acid: Another isomer with different methyl group positions.
2-[[4-(3,5-Dimethylphenoxy)phenyl]carbamoyl]benzoic acid: Similar compound with different methyl group positions.
Uniqueness
2-{[4-(2,3-dimethylphenoxy)anilino]carbonyl}benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The position of the methyl groups on the phenoxy ring can affect the compound’s steric and electronic properties, leading to differences in its behavior compared to other similar compounds.
Properties
Molecular Formula |
C22H19NO4 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[[4-(2,3-dimethylphenoxy)phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C22H19NO4/c1-14-6-5-9-20(15(14)2)27-17-12-10-16(11-13-17)23-21(24)18-7-3-4-8-19(18)22(25)26/h3-13H,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
XMEGHIMAFGUDGU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C |
Origin of Product |
United States |
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